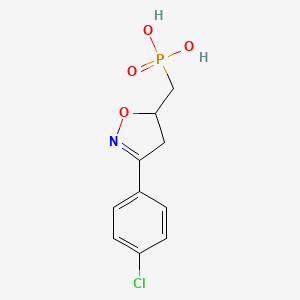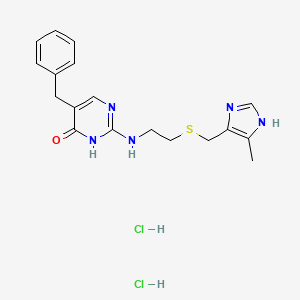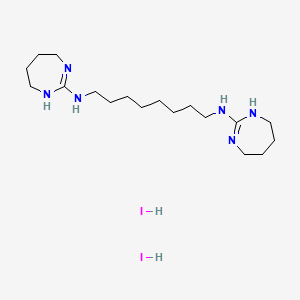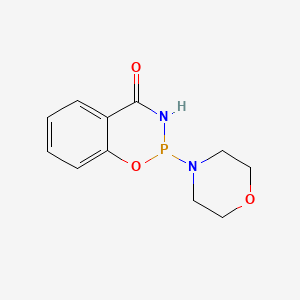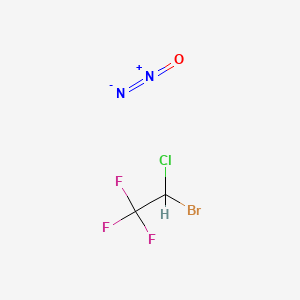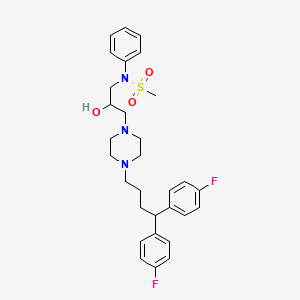
1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate typically involves multi-step organic reactions. The process may include:
Step 1: Formation of the piperazine core through a cyclization reaction.
Step 2: Introduction of the 2-methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl group via nucleophilic substitution.
Step 3: Attachment of the p-aminophenethyl group through a coupling reaction.
Step 4: Formation of the oxalate salt by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or tool in biochemical assays.
Medicine: Potential therapeutic agent for treating specific diseases.
Industry: Use in the production of pharmaceuticals or specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to receptors: Modulating receptor activity to produce a physiological response.
Enzyme inhibition: Blocking enzyme activity to alter metabolic pathways.
Signal transduction: Affecting intracellular signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Methyl-2-(N-acetyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate
- 1-(2-Methyl-2-(N-propionyl-p-hydroxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate
Uniqueness
1-(2-Methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl)-4-(p-aminophenethyl)piperazine oxalate is unique due to its specific functional groups and structural configuration, which may confer distinct pharmacological properties compared to similar compounds.
Propriétés
Numéro CAS |
91098-76-9 |
|---|---|
Formule moléculaire |
C31H42N4O14 |
Poids moléculaire |
694.7 g/mol |
Nom IUPAC |
N-[1-[4-[2-(4-aminophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid |
InChI |
InChI=1S/C25H36N4O2.3C2H2O4/c1-4-25(30)29(23-9-11-24(31-3)12-10-23)20(2)19-28-17-15-27(16-18-28)14-13-21-5-7-22(26)8-6-21;3*3-1(4)2(5)6/h5-12,20H,4,13-19,26H2,1-3H3;3*(H,3,4)(H,5,6) |
Clé InChI |
XCIQJFPWFJNRHI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC=C(C=C1)OC)C(C)CN2CCN(CC2)CCC3=CC=C(C=C3)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


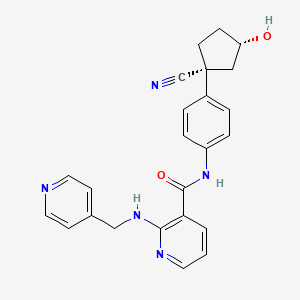
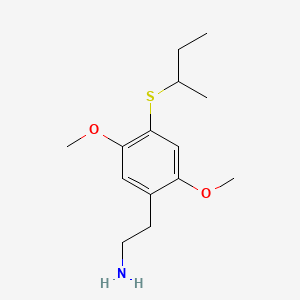
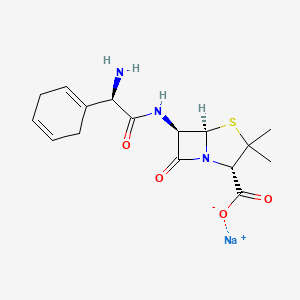
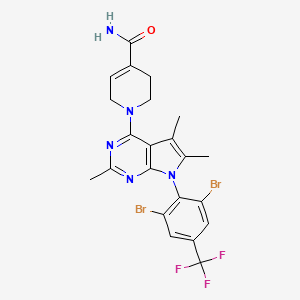
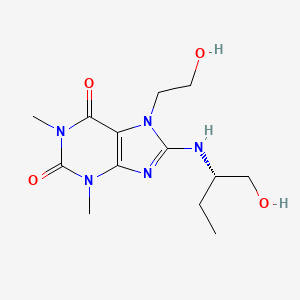


![5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B12755956.png)
